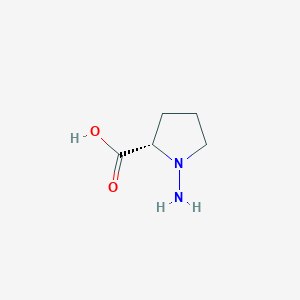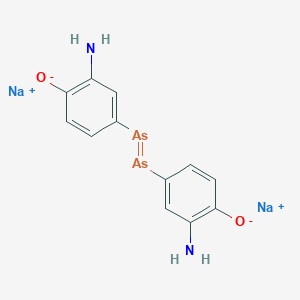
2-Aminobenzhydrazide
Overview
Description
2-Aminobenzhydrazide is an organic compound with the molecular formula C₇H₉N₃O. It is a derivative of benzhydrazide, where an amino group is attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Biochemical Analysis
Biochemical Properties
2-Aminobenzhydrazide is involved in the synthesis of hydrazones, quinazolines, and Schiff bases . It reacts with suitable aldehydes to form these compounds . The nature of these interactions involves the formation of covalent bonds between the this compound and the aldehyde groups .
Cellular Effects
It is known that the compound plays a role in the synthesis of hydrazones and quinazolines, which have been reported to possess a broad spectrum of biological activities .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with aldehydes to form hydrazones, quinazolines, and Schiff bases . This process involves the formation of covalent bonds, leading to changes in the molecular structure of the compound .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
It is known that the compound is involved in the synthesis of hydrazones, quinazolines, and Schiff bases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminobenzhydrazide can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzoic acid with hydrazine hydrate, followed by reduction of the resulting 2-nitrobenzhydrazide to this compound. The reduction step can be carried out using catalytic hydrogenation or chemical reduction with agents such as iron powder in acidic medium .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobenzhydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzene derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products:
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzhydrazides.
Scientific Research Applications
2-Aminobenzhydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aminobenzhydrazide involves its interaction with various molecular targets. In biological systems, it can form complexes with metal ions, leading to changes in the fluorescence properties of the compound. This property is exploited in the design of fluorescent sensors. Additionally, its hydrazide moiety allows it to participate in condensation reactions with aldehydes and ketones, forming hydrazones and Schiff bases, which are important intermediates in organic synthesis .
Comparison with Similar Compounds
2-Aminobenzhydrazide can be compared with other similar compounds, such as:
2-Aminobenzoic acid hydrazide: Similar in structure but lacks the amino group on the benzene ring.
4-Aminobenzhydrazide: Similar but with the amino group positioned at the para position on the benzene ring.
Nicotinic acid hydrazide: Contains a pyridine ring instead of a benzene ring.
Uniqueness: The presence of the amino group at the ortho position in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other hydrazides .
Properties
IUPAC Name |
2-aminobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,8-9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWMSCBKWMQPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062051 | |
| Record name | Benzoic acid, 2-amino-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2-Aminobenzhydrazide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21375 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000314 [mmHg] | |
| Record name | 2-Aminobenzhydrazide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21375 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1904-58-1 | |
| Record name | 2-Aminobenzohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1904-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-amino-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobenzhydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-amino-, hydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-amino-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthranilohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Aminobenzhydrazide in chemical synthesis?
A1: this compound serves as a versatile building block for creating diverse heterocyclic compounds. Researchers frequently employ it to synthesize Schiff base ligands [, , ]. These ligands, characterized by their azomethine (C=N) group, exhibit remarkable coordination abilities with various metal ions like Co(II), Ni(II), Cu(II), and Zn(II) []. This property makes them particularly valuable in developing metal complexes with potential applications in catalysis and biological fields. Furthermore, this compound reacts readily with compounds like phenyl isothiocyanate to yield derivatives containing important heterocycles like thiadiazoles, oxadiazoles, and triazoles []. These heterocyclic compounds are prominent in medicinal chemistry due to their diverse pharmacological activities.
Q2: How is the structure of this compound derivatives confirmed?
A2: Researchers rely on a combination of techniques to confirm the structure of newly synthesized this compound derivatives. Melting point determination offers an initial assessment of purity and identity []. Infrared (FTIR) spectroscopy provides crucial information about the functional groups present in the molecule, such as the characteristic stretching vibrations of the carbonyl (C=O) and amine (N-H) groups [, ]. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C{1H}, delivers detailed insights into the carbon and hydrogen framework of the molecule, confirming the connectivity and environment of individual atoms []. For unambiguous structural determination, particularly in the case of new derivatives, single-crystal X-ray diffraction analysis is often employed, providing a three-dimensional map of the molecule's structure [, ]. Finally, elemental analysis offers quantitative data about the elemental composition of the synthesized compounds, confirming their purity and verifying the proposed molecular formula [, ].
Q3: Has this compound been explored for any biological activities?
A3: Yes, recent research has delved into the potential of this compound-derived compounds for biological applications, specifically their inhibitory activity against the enzyme urease []. Urease is a key enzyme in various organisms, and inhibiting its activity has implications for treating conditions like peptic ulcers and other infections. Studies have demonstrated that metal complexes incorporating Schiff base ligands derived from this compound, particularly those containing copper, exhibit promising urease inhibitory activities, sometimes even surpassing the potency of standard inhibitors like thiourea [].
Q4: Can this compound-derived compounds act as catalysts?
A4: Research indicates that molybdenum(VI) complexes incorporating ligands derived from this compound can function as catalysts in oxidation reactions [, ]. Specifically, these complexes have demonstrated catalytic activity in the epoxidation of cyclooctene using tert-butyl hydroperoxide (TBHP) as the oxidant []. The catalytic efficiency appears to be influenced by the structure of the complex, with dinuclear assemblies displaying superior activity compared to their mononuclear or polynuclear counterparts []. This difference in activity is attributed to the specific arrangement of ligands and their lability around the molybdenum center, impacting the interaction with reactants and intermediates during the catalytic cycle.
Q5: Are there any studies investigating the solid-state properties of this compound derivatives?
A5: Yes, several studies have explored the solid-state properties of this compound derivatives. Researchers have employed techniques like powder X-ray diffraction (PXRD) to analyze the crystal structure and identify different polymorphs or solvatomorphs, which are variations in the crystal packing and solvent content of the compound []. These variations can significantly influence the physicochemical properties of the compound, such as solubility, dissolution rate, and stability, ultimately impacting its performance in various applications. Moreover, computational chemistry techniques, including theoretical calculations and chemometric data analysis, have been applied to gain a deeper understanding of the reaction mechanisms, kinetics, and structural features influencing the formation of these solid-state forms [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)


![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)









![Benzo[b]thiophene-7-carbaldehyde](/img/structure/B158769.png)
